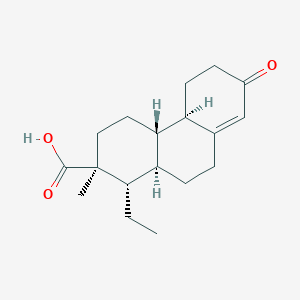
(1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid can be achieved through a multi-step organic synthesis process. The starting materials and reagents required for the synthesis include ethyl and methyl derivatives, along with specific catalysts and solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions: The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the compound’s structure.
Scientific Research Applications
The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid has potential applications in various scientific research fields. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a lead compound for developing new drugs or therapeutic agents. Additionally, its unique chemical properties make it valuable for industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. Understanding the compound’s mechanism of action is essential for elucidating its potential therapeutic benefits and side effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid include other dodecahydrophenanthrene derivatives and related organic molecules with similar structural features.
Uniqueness: The uniqueness of this compound lies in its specific functional groups and stereochemistry
Properties
CAS No. |
3727-71-7 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1S,2S,4aS,4bR,10aR)-1-ethyl-2-methyl-7-oxo-1,3,4,4a,4b,5,6,9,10,10a-decahydrophenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H26O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h10,13-16H,3-9H2,1-2H3,(H,20,21)/t13-,14+,15+,16-,18-/m0/s1 |
InChI Key |
XTYLGTOMVGQDQC-QXUSFIETSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2CCC3=CC(=O)CC[C@@H]3[C@H]2CC[C@]1(C)C(=O)O |
Canonical SMILES |
CCC1C2CCC3=CC(=O)CCC3C2CCC1(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















